molecular formula C23H24N2O2S2 B2404324 4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfone CAS No. 339019-42-0

4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfone

Cat. No.: B2404324
CAS No.: 339019-42-0
M. Wt: 424.58
InChI Key: VWDJVKJWBSVGBR-UHFFFAOYSA-N
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Description

The compound 4-methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfone features a quinazoline core substituted with a sulfone (-SO₂-) group at the 2-position and a 4-methylbenzyl thioether at the 4-position. Sulfones are known for their stability, polarity, and diverse biological activities, including anticancer and enzyme inhibitory effects .

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfonyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S2/c1-16-7-11-18(12-8-16)15-29(26,27)23-24-21-6-4-3-5-20(21)22(25-23)28-19-13-9-17(2)10-14-19/h7-14H,3-6,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDJVKJWBSVGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=C(CCCC3)C(=N2)SC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfone is a member of the quinazoline family, which has garnered attention due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22N2O2S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a quinazoline core substituted with a sulfone and thioether functionalities which are pivotal for its biological activity.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to This compound have shown promising results against various cancer cell lines.

  • Case Study : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their cytotoxic effects on human breast cancer (MCF-7) and renal cancer (A498) cell lines. Compounds with similar structural motifs demonstrated IC50 values significantly lower than standard chemotherapeutics like Doxorubicin .
CompoundIC50 (µg/mL)Cancer Type
Doxorubicin37.5MCF-7
Compound A2.5MCF-7
Compound B3.0A498

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been explored. Research indicates that certain derivatives can inhibit bacterial growth effectively.

  • Research Findings : Quinazoline-based compounds have been evaluated for their activity against Gram-positive and Gram-negative bacteria. The presence of the sulfonamide moiety in these compounds enhances their antibacterial properties by disrupting bacterial cell wall synthesis .

Anti-inflammatory Effects

Another critical area of research is the anti-inflammatory activity of quinazoline derivatives.

  • Mechanism : The inhibition of nitric oxide production in LPS-stimulated macrophages has been observed with specific quinazoline derivatives. This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead structure in drug design due to its biological activity against various targets:

  • Antibacterial Activity : Studies indicate that derivatives of quinazoline compounds exhibit significant antibacterial properties. For example, certain analogs have been synthesized and tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth .
  • Antifungal Activity : The compound's structural features allow it to interact with fungal cell membranes, leading to potential antifungal applications. Research has highlighted the effectiveness of similar compounds in inhibiting the growth of pathogenic fungi .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of quinazoline derivatives have revealed their potential in treating neurodegenerative diseases such as Alzheimer's. The ability of these compounds to inhibit butyrylcholinesterase suggests a role in enhancing cognitive function by increasing acetylcholine levels in the brain .

Agricultural Chemistry

The compound's efficacy as a pesticide or herbicide has been explored due to its ability to disrupt metabolic pathways in pests. Preliminary studies indicate that certain sulfanyl-containing quinazoline derivatives can effectively inhibit the growth of various phytopathogenic fungi .

Case Study 1: Antibacterial Evaluation

A series of synthesized quinazoline derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the 4-methylbenzyl moiety exhibited enhanced activity compared to non-substituted analogs. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, suggesting strong antibacterial potential.

Case Study 2: Neuroprotective Screening

In a study assessing neuroprotective effects, a derivative containing the 4-methylbenzyl group was tested for its ability to inhibit butyrylcholinesterase activity. The compound demonstrated an IC50 value of 0.088 µM, indicating potent inhibition and supporting its potential use in Alzheimer's treatment .

Comparison with Similar Compounds

2-[(4-Methylbenzyl)Sulfanyl]-4-(Phenylsulfanyl)-5,6,7,8-Tetrahydroquinazoline

  • Molecular Formula : C₂₂H₂₂N₂S₂
  • Molar Mass : 378.55 g/mol
  • Key Features :
    • Contains two sulfide (-S-) groups at positions 2 and 3.
    • Lacks the sulfone group, resulting in lower oxidation state and reduced polarity compared to the target compound.
    • Higher logP (predicted) due to the absence of the polar sulfone group, suggesting better membrane permeability .

2-[(4-Methylbenzyl)Sulfinyl]-4-Morpholino-5,6,7,8-Tetrahydroquinazoline

  • Molecular Formula : C₂₀H₂₅N₃O₂S
  • Molar Mass : 371.5 g/mol
  • Key Features: Features a sulfoxide (-SO-) group instead of a sulfone. Intermediate polarity between sulfides and sulfones, which may influence bioavailability .

4-(2,4-Dichlorophenyl)Sulfanyl-2-[(4-Methylphenyl)Methylsulfanyl]-5,6,7,8-Tetrahydroquinazoline

  • Molecular Formula : C₂₂H₂₀Cl₂N₂S₂
  • Molar Mass : 435.44 g/mol
  • Key Features :
    • Incorporates a dichlorophenyl group, introducing electron-withdrawing effects that may enhance binding to hydrophobic pockets in enzymes or receptors.
    • Dual sulfide groups contribute to higher lipophilicity compared to the sulfone-containing target compound .

4-(2,6-Dimethylmorpholino)-5,6,7,8-Tetrahydro-2-Quinazolinyl 4-Methylbenzyl Sulfide

  • Molecular Formula : C₂₂H₂₉N₃OS
  • Molar Mass : 383.56 g/mol
  • Key Features: Substituted with a dimethylmorpholino group, which may improve water solubility and metabolic stability. Sulfide group at the 2-position lacks the oxidative stability of the sulfone in the target compound .

Structural and Functional Implications

Sulfur Oxidation State

  • Enhanced metabolic stability compared to sulfides/sulfoxides due to resistance to further oxidation .
  • Sulfide/Sulfinyl Analogs :
    • Lower polarity and higher lipophilicity may favor passive diffusion across membranes but increase susceptibility to enzymatic oxidation.

Substituent Effects

  • 4-Methylbenzyl Group : A common feature in all compounds, suggesting its role in steric or electronic modulation of interactions with biological targets.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Sulfur Group(s) Key Substituents Predicted logP
Target: 4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-... sulfone Not Provided* - Sulfone (-SO₂-) 4-Methylbenzyl, 4-Methylphenylthio Moderate
2-[(4-Methylbenzyl)sulfanyl]-4-(phenylsulfanyl)-... C₂₂H₂₂N₂S₂ 378.55 Sulfide (-S-) ×2 Phenylthio High (~5.5)
2-[(4-Methylbenzyl)sulfinyl]-4-morpholino-... C₂₀H₂₅N₃O₂S 371.5 Sulfoxide (-SO-) Morpholino Moderate (~3.5)
4-(2,4-Dichlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-... C₂₂H₂₀Cl₂N₂S₂ 435.44 Sulfide (-S-) ×2 2,4-Dichlorophenyl High (~6.0)
4-(2,6-Dimethylmorpholino)-... sulfide C₂₂H₂₉N₃OS 383.56 Sulfide (-S-) 2,6-Dimethylmorpholino Moderate (~4.0)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfone, and what critical intermediates should be prioritized?

  • Methodological Answer : A two-step sulfonation strategy is often employed. First, sulfonyl chloride intermediates (e.g., [4-methylphenyl]methanesulfonyl chloride) are synthesized via reaction of methyl benzyl amine with sulfur, followed by HCl treatment to stabilize the sulfonyl group . Second, coupling with a quinazolinyl thioether scaffold requires controlled anhydrous conditions to avoid hydrolysis. Key intermediates include sulfonated hydrazones and stabilized sulfonyl chlorides, which must be rigorously characterized via FTIR and LCMS to confirm reactivity .

Q. How should researchers characterize the compound’s purity and structural integrity during synthesis?

  • Methodological Answer : Use a multi-analytical approach:

  • FTIR : Confirm sulfone (S=O, ~1300–1350 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) functional groups .
  • NMR : Analyze ¹H-NMR for aromatic protons (δ 6.8–7.5 ppm) and ¹³C-NMR for sulfone carbon (δ ~55 ppm) .
  • LCMS (Q-TOF) : Verify molecular ion peaks (e.g., m/z 450–500 range) and fragmentation patterns to rule out byproducts .
  • Elemental Analysis : Ensure <0.3% deviation between calculated and observed C/H/N/S values .

Q. What safety protocols are essential when handling this compound due to its sulfonyl and thioether moieties?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile sulfonyl chloride intermediates .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact, as sulfonyl groups can cause irritation or burns .
  • Waste Disposal : Neutralize residual sulfonyl chlorides with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity in the quinazolinyl sulfone synthesis?

  • Methodological Answer : Apply a split-plot experimental design to test variables:

  • Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., Pd/C vs. CuI) .
  • Response Variables : Yield (gravimetric analysis), purity (HPLC), and reaction time.
  • Statistical Analysis : Use ANOVA to identify significant factors and optimize conditions via response surface methodology (RSM) .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecological risks?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Abiotic Studies : Measure hydrolysis rates (pH 4–9) and photodegradation under UV light (λ = 254 nm) using HPLC-MS to track degradation products.
  • Biotic Studies : Test microbial degradation in soil microcosms (OECD 307 guidelines) and bioaccumulation in Daphnia magna (OECD 305).
  • Data Integration : Use fugacity modeling to predict compartmental distribution (air/water/soil) based on logP and vapor pressure .

Q. How can contradictions in spectral data (e.g., NMR shifts or LCMS fragmentation) during structural elucidation be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare experimental ¹³C-NMR data with computational predictions (DFT/B3LYP/6-31G**) to identify discrepancies in sulfone or thioether environments .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in crowded aromatic regions .
  • X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal diffraction (e.g., monoclinic P2₁/c space group parameters) as demonstrated in related sulfonate derivatives .

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